molecular formula C14H22ClN B3364562 3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride CAS No. 1170373-42-8

3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

Cat. No.: B3364562
CAS No.: 1170373-42-8
M. Wt: 239.78 g/mol
InChI Key: FFXVKFUCBLGQCY-UHFFFAOYSA-N
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Description

3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3,4-dimethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride typically involves the reaction of 3,4-dimethylbenzyl chloride with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3,4-dimethylbenzyl chloride and piperidine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Product Isolation: The product, 3-(3,4-Dimethyl-benzyl)-piperidine, is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as secondary amines.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.

    Industry: The compound may be used in the production of specialty chemicals, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or influence cellular signaling pathways. The exact mechanism depends on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylphenyl)-piperidine hydrochloride
  • 3-(3,4-Dimethoxybenzyl)-piperidine hydrochloride
  • 3-(3,4-Dichlorobenzyl)-piperidine hydrochloride

Uniqueness

3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is unique due to its specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it valuable for targeted research and development efforts.

Properties

IUPAC Name

3-[(3,4-dimethylphenyl)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-11-5-6-13(8-12(11)2)9-14-4-3-7-15-10-14;/h5-6,8,14-15H,3-4,7,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXVKFUCBLGQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2CCCNC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588827
Record name 3-[(3,4-Dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170373-42-8
Record name 3-[(3,4-Dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride
Reactant of Route 2
3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride
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3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride
Reactant of Route 4
3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride
Reactant of Route 5
3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride
Reactant of Route 6
3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

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